N-(2-Chloroprop-2-en-1-yl)hydrazinecarbothioamide
Description
N-(2-Chloroprop-2-en-1-yl)hydrazinecarbothioamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a chlorinated propenyl group attached to a hydrazinecarbothioamide moiety, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
61784-83-6 |
|---|---|
Molecular Formula |
C4H8ClN3S |
Molecular Weight |
165.65 g/mol |
IUPAC Name |
1-amino-3-(2-chloroprop-2-enyl)thiourea |
InChI |
InChI=1S/C4H8ClN3S/c1-3(5)2-7-4(9)8-6/h1-2,6H2,(H2,7,8,9) |
InChI Key |
FHSZIKUFTTWEJH-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=S)NN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroprop-2-en-1-yl)hydrazinecarbothioamide typically involves the reaction of 2-chloroprop-2-en-1-ylamine with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a base such as potassium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced reactors and optimized reaction conditions allows for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroprop-2-en-1-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorinated propenyl group can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include thiophene and pyrrole derivatives, which are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
N-(2-Chloroprop-2-en-1-yl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds such as thiophenes and pyrroles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-Chloroprop-2-en-1-yl)hydrazinecarbothioamide involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is attributed to the presence of the chlorinated propenyl group, which acts as an electrophilic center .
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine: This compound shares a similar chlorinated propenyl group but differs in its overall structure and applications.
Bis(2-chloroprop-2-en-1-yl)sulfide: Another related compound that undergoes similar chemical reactions but has distinct properties and uses.
Uniqueness
N-(2-Chloroprop-2-en-1-yl)hydrazinecarbothioamide is unique due to its hydrazinecarbothioamide moiety, which imparts specific reactivity and potential for diverse applications in organic synthesis and material science .
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